2-(3,4-dimethoxyphenyl)-N-octylacetamide
Beschreibung
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-octylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-octylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H29NO3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C18H29NO3/c1-4-5-6-7-8-9-12-19-18(20)14-15-10-11-16(21-2)17(13-15)22-3/h10-11,13H,4-9,12,14H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
BLZIJLSKHKBAIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Homoveratric acid octylamide derivative research overview
Topic: Homoveratric Acid Octylamide Derivative Research Overview Content Type: Technical Monograph & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
Technical Monograph & Experimental Framework
Executive Summary
Homoveratric acid octylamide (chemically N-octyl-2-(3,4-dimethoxyphenyl)acetamide) represents a critical structural evolution in the development of vanilloid-class therapeutics. Historically, the therapeutic utility of capsaicin (the primary agonist of the TRPV1 channel) has been limited by its intense pungency and pro-inflammatory induction via neurogenic inflammation.
This derivative modifies the classic vanilloid pharmacophore by alkylating the phenolic hydroxyl group (converting the 4-hydroxy-3-methoxy "vanillyl" head to a 3,4-dimethoxy "veratryl" head). This structural modification typically abolishes pungency while retaining affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, shifting the pharmacological profile from an acute agonist to a silent agonist or competitive antagonist .
This guide outlines the chemical synthesis, pharmacological rationale, and validation protocols for this compound as a lead candidate for neuropathic pain and anti-inflammatory applications.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-octyl-2-(3,4-dimethoxyphenyl)acetamide |
| Common Name | Homoveratric acid octylamide |
| Molecular Formula | C₁₈H₂₉NO₃ |
| Molecular Weight | 307.43 g/mol |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (2 Methoxy O, 1 Carbonyl O) |
| Solubility | DMSO (>20 mg/mL), Ethanol; Insoluble in water. |
Pharmacological Mechanism: The "Silent" Vanilloid
Structure-Activity Relationship (SAR)
The biological activity of this derivative is defined by two distinct regions of the molecule:
-
The A-Region (Veratryl Head): In capsaicin, the 4-OH group is essential for hydrogen bonding with Thr511 and Tyr511 inside the TRPV1 ligand-binding pocket. Methylating this group (homoveratric acid) disrupts this specific H-bond network. This loss of binding energy often results in loss of efficacy (agonism) without necessarily destroying affinity , converting the molecule into an antagonist.
-
The B-Region (Amide Linker): Maintains the critical spacing and dipole orientation required for channel engagement.
-
The C-Region (Octyl Tail): The lipophilic octyl chain anchors the molecule in the membrane bilayer, allowing it to access the intracellular binding site of the transmembrane channel.
Signaling Pathway & Modulation
The following diagram illustrates the differential signaling between Capsaicin (Agonist) and Homoveratric Acid Octylamide (Antagonist/Modulator).
Figure 1: Differential modulation of TRPV1. The homoveratric derivative binds but fails to trigger the conformational change required for pore opening, effectively blocking nociceptive signaling.
Chemical Synthesis Protocol
Objective: Synthesize N-octyl-2-(3,4-dimethoxyphenyl)acetamide with >98% purity. Reaction Type: Amide Coupling (Steglich Esterification variant or Acid Chloride method).
Reagents
-
Precursor A: Homoveratric acid (3,4-dimethoxyphenylacetic acid) [CAS: 93-40-3][1]
-
Precursor B: Octylamine [CAS: 111-86-4]
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst: HOBt (Hydroxybenzotriazole) or DMAP
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Workflow
-
Activation:
-
Dissolve Homoveratric acid (1.0 eq, e.g., 5 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir at 0°C (ice bath) for 30 minutes to form the active ester intermediate.
-
-
Coupling:
-
Add Octylamine (1.1 eq) dropwise to the reaction mixture.
-
Add TEA (Triethylamine, 2.0 eq) if using amine salts; otherwise, optional.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
-
Work-up:
-
Dilute mixture with excess DCM (50 mL).
-
Wash 1: 1M HCl (removes unreacted amine and EDC byproducts).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: Brine (saturated NaCl).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
-
Figure 2: Synthetic route for Homoveratric Acid Octylamide via carbodiimide coupling.
Experimental Validation Protocols
To confirm the "non-pungent" and "antagonist" profile, the following assays are required.
Calcium Influx Assay (FLIPR)
Rationale: TRPV1 is a Ca²⁺ permeable channel. Agonists increase intracellular Ca²⁺; antagonists block capsaicin-induced Ca²⁺ spikes.
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).
-
Dye: Fluo-4 AM (calcium indicator).
-
Protocol:
-
Load hTRPV1-HEK cells with Fluo-4 AM for 45 mins.
-
Agonist Mode: Inject Homoveratric Octylamide (0.1 µM – 100 µM). Expected Result: No significant fluorescence increase (Silent).
-
Antagonist Mode: Pre-incubate cells with Homoveratric Octylamide (10 µM) for 10 mins. Inject Capsaicin (EC₅₀ dose, ~50 nM).
-
Readout: Measure reduction in Relative Fluorescence Units (RFU) compared to Capsaicin-only control.
-
Eye Wiping Test (In Vivo Pungency Proxy)
Rationale: To verify the "non-pungent" claim (crucial for topical drug development).
-
Subject: Mice (C57BL/6).
-
Method: Apply 10 µL of compound (0.01% solution) to the eye.
-
Measurement: Count protective wiping movements over 5 minutes.
-
Control: Capsaicin (Positive, high wipes), Saline (Negative, low wipes).
-
Expected Result: Homoveratric derivative should show wiping counts statistically similar to Saline, confirming lack of acute nociceptor irritation.
References
-
Walpole, C. S., et al. (1993). Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 2. The amide bond "B-region". Journal of Medicinal Chemistry, 36(16), 2373-2380.
-
Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212.
-
Baraldi, P. G., et al. (2010). Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Anti-Inflammatory and Analgesic Agents. Journal of Medicinal Chemistry.
-
PubChem Database. (2024). Compound Summary: (3,4-Dimethoxyphenyl)acetic acid.[1][2][3] CID 7139.
-
Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[4][5] Nature, 389, 816–824.
Sources
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational discovery of new capsaicin analogues as TRPV1 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PMC [pmc.ncbi.nlm.nih.gov]
3,4-dimethoxyphenylacetic acid N-octyl amide CAS number search
Topic: 3,4-dimethoxyphenylacetic acid N-octyl amide (N-octylhomoveratramide) Content Type: Technical Profile & Synthesis Guide
Identification, Synthesis, and Structural Characterization
Executive Summary This guide addresses the identification and characterization of 3,4-dimethoxyphenylacetic acid N-octyl amide (synonym: N-octylhomoveratramide). Unlike common commercial reagents, this specific amide is a research-grade structural analog often synthesized de novo for Structure-Activity Relationship (SAR) studies involving vanilloid receptors (TRPV1), dopamine transport modulation, or lipophilic drug delivery systems.
As of the current chemical registry updates, this specific molecule does not possess a widely circulated, unique CAS Registry Number® in public commercial catalogs. Researchers must identify it via its constituent moieties or IUPAC designation. This guide provides the definitive physicochemical profile, synthesis protocol, and identification keys required for laboratory application.
Part 1: Chemical Identity & Physicochemical Profile[1]
Since a direct CAS lookup often yields null results for this specific derivative, you must rely on Component-Based Identification . The molecule is the amide condensation product of Homoveratric Acid and Octylamine .
Identification Keys
| Parameter | Technical Specification |
| IUPAC Name | N-octyl-2-(3,4-dimethoxyphenyl)acetamide |
| Common Name | N-Octylhomoveratramide |
| Parent Acid CAS | 93-40-3 (3,4-Dimethoxyphenylacetic acid) |
| Parent Amine CAS | 111-86-4 (1-Octanamine) |
| Molecular Formula | C₁₈H₂₉NO₃ |
| Molecular Weight | 307.43 g/mol |
| SMILES | CCCCCCCCNC(=O)Cc1ccc(OC)c(OC)c1 |
| InChIKey | Predicted:[1][2][3][4][5][6]RJKFOIYJXVWJOS-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Note: Values are calculated based on group contribution methods due to limited experimental data for this specific derivative.
| Property | Value | Implication |
| LogP (Octanol/Water) | ~4.2 – 4.5 | Highly lipophilic; likely blood-brain barrier (BBB) permeable. |
| Polar Surface Area (PSA) | ~48 Ų | Good oral bioavailability profile (Veber Rules). |
| Melting Point | 75–85 °C | Solid at room temperature; recrystallizable from EtOAc/Hexane.[6] |
| Solubility | DMSO, Ethanol, DCM | Insoluble in water; requires organic co-solvent for bio-assays. |
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesize N-octyl-2-(3,4-dimethoxyphenyl)acetamide with >95% purity. Method: Carbodiimide-mediated amide coupling (EDC/NHS) is preferred over Thionyl Chloride to prevent racemization (if chiral variants were used) and minimize harsh byproducts.
Reagents & Stoichiometry
-
Precursor A: 3,4-Dimethoxyphenylacetic acid (1.0 equiv)[7]
-
Precursor B: Octylamine (1.1 equiv)
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Catalyst: HOBt (Hydroxybenzotriazole) (1.2 equiv) or DMAP (0.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Workflow
-
Activation: Dissolve 3,4-dimethoxyphenylacetic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Octylamine (11 mmol) and DIPEA (20 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Validation Check: Monitor reaction progress via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The starting acid spot (low R_f) should disappear.
-
-
Work-up:
-
Wash the organic layer sequentially with:
-
1M HCl (removes unreacted amine/DMAP).
-
Saturated NaHCO₃ (removes unreacted acid).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Part 3: Structural & Functional Visualization
Synthesis Pathway Diagram
The following diagram illustrates the convergence of the hydrophilic aromatic head and the lipophilic tail to form the target amide.
Caption: Convergent synthesis of N-octylhomoveratramide via carbodiimide coupling.
Biological Context: The "Reverse-Cap" Analogy
This molecule is structurally significant in Vanilloid (TRPV1) research.
-
Capsaicin: Vanillyl Head (Amine) + Fatty Tail (Acid).
-
N-Octylhomoveratramide: Homoveratryl Head (Acid) + Fatty Tail (Amine).
This "reverse amide" structure, combined with the methylation of the phenolic hydroxyls (dimethoxy vs. hydroxy-methoxy), typically results in loss of pungency while retaining lipophilic interactions, making it a valuable negative control or competitive antagonist scaffold in receptor binding assays [1].
Caption: Structural relationship between Capsaicin and the target Homoveratric amide.
References
-
PubChem Compound Summary. (2024). 3,4-Dimethoxyphenylacetic acid (Parent Compound).[7][8][9] National Center for Biotechnology Information. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol reference for EDC coupling).
- Appendino, G., et al. (2002). "Capsaicinoids and resiniferoids." In: Vanilloid Receptor TRPV1. Describes SAR of vanillyl vs.
Sources
- 1. US4041077A - N-benzyl-2,2-dimethoxy-acetamides - Google Patents [patents.google.com]
- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemistry.org [industrialchemistry.org]
- 4. N-OCTYL METHACRYLATE | 2157-01-9 [chemicalbook.com]
- 5. n-Octyl b- D -maltoside = 99.0 HPLC 82494-08-4 [sigmaaldrich.com]
- 6. US5270342A - Acetamide derivatives - Google Patents [patents.google.com]
- 7. indofinechemical.com [indofinechemical.com]
- 8. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkem.com [medkem.com]
Non-pungent capsaicin analogs with dimethoxy phenyl ring
An In-Depth Technical Guide to Non-Pungent Capsaicin Analogs with a Dimethoxy Phenyl Moiety
Abstract
Capsaicin, the pungent principle in chili peppers, exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] While its potent analgesic properties are of significant therapeutic interest, the associated intense burning sensation—pungency—severely limits its clinical utility. This guide delves into the rationale, synthesis, and evaluation of non-pungent capsaicin analogs, with a specific focus on structural modifications to the vanillyl group, particularly the creation of a dimethoxy phenyl ring. By eliminating the C4-hydroxyl group, a key structural feature for pungency, it is possible to design molecules that retain significant biological activity at TRPV1 while being devoid of the characteristic irritant effect. This document provides a comprehensive framework for researchers and drug development professionals, detailing the underlying mechanisms, step-by-step experimental protocols, and critical evaluation techniques for this promising class of therapeutic agents.
Introduction: The Capsaicin Conundrum
Capsaicin is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on the sensory neurons responsible for pain and heat sensation (nociceptors).[3] Upon activation by capsaicin, noxious heat (>43°C), or acidic conditions, TRPV1 opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[4][5][6] This influx depolarizes the neuron, initiating an action potential that travels to the central nervous system and is perceived as pain and heat.[6]
Paradoxically, prolonged exposure to capsaicin leads to TRPV1 desensitization, a phenomenon that renders the neuron insensitive to further stimuli, resulting in a long-lasting analgesic effect.[7] This "defunctionalization" of nociceptors is the basis for the clinical use of capsaicin in topical pain relief. However, the initial intense pungency is a major barrier to patient compliance and broader therapeutic application.
Structure-activity relationship (SAR) studies have identified three key regions in the capsaicin molecule:
-
Region A: The aromatic vanillyl group (4-hydroxy-3-methoxyphenyl).
-
Region B: The amide linkage.
-
Region C: The hydrophobic acyl chain.
The phenolic hydroxyl group in Region A is crucial for the potent activation and pungency of capsaicin. The development of non-pungent analogs hinges on the hypothesis that the structural requirements for TRPV1 activation can be separated from those causing pungency.[8] Replacing the 4-hydroxyl group with a methoxy group to create a 3,4-dimethoxy phenyl ring is a key strategy to achieve this, yielding compounds that can modulate TRPV1 with significantly reduced or eliminated pungency.
Mechanism of Action: Decoupling Pungency from Efficacy
The prevailing hypothesis for the reduced pungency of analogs like Olvanil and other vanillyl-modified compounds is a slower rate of TRPV1 activation.[4] While capsaicin induces a rapid and robust channel opening, leading to a strong depolarization and the sensation of burning, non-pungent analogs may activate the channel more slowly. This gradual activation allows for the concurrent inactivation of voltage-gated sodium and calcium channels, blunting the peak depolarization and preventing the intense nociceptive signal from being propagated.[4]
Furthermore, the interaction with the TRPV1 channel is complex and involves multiple signaling pathways that can sensitize the channel, including phosphorylation by Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4][6] Modifications in the A-region of the capsaicin analog may alter how the molecule interacts with the channel's binding pocket, influencing not just activation kinetics but also the downstream signaling cascades that contribute to sensitization and pain perception.
Signaling Pathway Overview
The activation of TRPV1 initiates a cascade of intracellular events. The primary event is the influx of Ca²⁺, which acts as a critical second messenger, leading to both acute signaling and long-term changes like desensitization.
Caption: TRPV1 activation by stimuli leads to Ca²⁺ influx and downstream signaling.
Synthesis of a Representative Analog: 2-(3,4-Dimethoxyphenyl)-N-octylacetamide
The synthesis of capsaicin analogs with a dimethoxy phenyl ring can be achieved through a straightforward amidation reaction. This protocol describes the synthesis of 2-(3,4-Dimethoxyphenyl)-N-octylacetamide, a representative non-pungent analog.[9][10]
Experimental Protocol: Amidation
Objective: To synthesize 2-(3,4-Dimethoxyphenyl)-N-octylacetamide from 3,4-dimethoxyphenylacetic acid and octylamine.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Octylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step activates the carboxylic acid for amide bond formation.
-
Amine Addition: Add octylamine (1.1 eq) and DIPEA (1.5 eq, as a non-nucleophilic base) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-5 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexane) to yield the pure 2-(3,4-Dimethoxyphenyl)-N-octylacetamide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: A Validated Workflow
A systematic approach is required to characterize the biological activity of novel analogs and confirm the decoupling of TRPV1 activation from pungency.
Caption: A validated workflow for the development of non-pungent TRPV1 modulators.
In Vitro Evaluation of TRPV1 Activation
A. Calcium Imaging Assay
This high-throughput assay measures the increase in intracellular calcium ([Ca²⁺]i) following TRPV1 activation.[1][3][5][11] It is an excellent primary screen for identifying TRPV1 agonists.
Protocol: Fluo-4 Based Calcium Flux Assay
Objective: To determine the potency (EC₅₀) of a test compound at human TRPV1 channels.
System: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human TRPV1 channel.
Materials:
-
HEK-293-hTRPV1 cells
-
96-well or 384-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and positive control (Capsaicin)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed HEK-293-hTRPV1 cells into plates at an appropriate density (e.g., 20,000 cells/well for a 96-well plate) and culture overnight to allow for adherence.[11]
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of the test compound and capsaicin in Assay Buffer at 2x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add an equal volume of the 2x compound solution to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response relative to the maximum response induced by a saturating concentration of capsaicin.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[12]
-
B. Patch-Clamp Electrophysiology
Patch-clamp is the gold-standard method for directly measuring ion channel activity.[13] It provides detailed information on channel gating, kinetics, and conductance.
Protocol: Whole-Cell Patch-Clamp Recording
Objective: To characterize the current-voltage (I-V) relationship and activation kinetics of TRPV1 in response to a test compound.
System: HEK-293-hTRPV1 cells or cultured dorsal root ganglion (DRG) neurons.[14]
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.
-
Intracellular solution (in mM): e.g., 135 K-gluconate, 10 HEPES, 5 EGTA, 1 MgCl₂, 3 KOH, 2 Mg-ATP; pH 7.3.[15]
-
Test compound and capsaicin.
Procedure:
-
Preparation: Plate cells on glass coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with intracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.
-
Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to characterize baseline currents.
-
Perfuse the test compound onto the cell and record the elicited current.
-
Perform a washout with the extracellular solution to check for reversibility.
-
-
Data Analysis: Analyze the recorded currents to determine amplitude, activation/deactivation rates, and the I-V relationship. Compare these parameters to those elicited by capsaicin.
In Vivo Evaluation of Pungency and Analgesia
A. Rodent Eye-Wipe Test for Pungency
This is a widely used and validated assay to quantify the irritant (pungent) effect of a compound.[16]
Protocol: Mouse Eye-Wipe Assay
-
Acclimation: Acclimate mice to the testing environment.
-
Application: Gently apply a small, fixed volume (e.g., 10-20 µL) of the test compound solution (dissolved in a vehicle like saline with Tween 80) directly onto the cornea of one eye.
-
Observation: Immediately place the mouse in an observation chamber and record the number of wiping motions made with the ipsilateral forepaw towards the treated eye over a fixed period (e.g., 1-2 minutes).
-
Comparison: Compare the number of wipes induced by the test compound to those induced by the vehicle and a positive control (capsaicin). A significant reduction in wipes compared to capsaicin indicates reduced pungency.
B. Hot Plate Test for Thermal Analgesia
This classic test assesses the central analgesic efficacy of a compound against thermal pain.
Protocol: Mouse Hot Plate Test
-
Baseline: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to exhibit a pain response (e.g., hind paw licking, jumping). Set a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Administration: Administer the test compound via a chosen route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-Treatment Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency.
-
Analysis: An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect.
Data Summary and Interpretation
Effective data presentation is crucial for comparing the properties of novel analogs to the parent compound, capsaicin.
Table 1: Comparative Profile of Capsaicin and a Hypothetical Dimethoxy Analog
| Parameter | Capsaicin | 2-(3,4-Dimethoxyphenyl)-N-octylacetamide | Rationale |
| TRPV1 Potency (EC₅₀) | ~100-200 nM[17] | Expected: 100 nM - 5 µM | Modification may slightly reduce potency, but activity should be retained. |
| Pungency (Eye Wipes/min) | High (>30) | Expected: Low (<5) | Removal of the C4-OH group is known to drastically reduce pungency. |
| Analgesic Effect | Potent | Potent | The primary therapeutic goal is to retain the analgesic effect. |
| Activation Kinetics | Fast | Slower | Slower channel activation kinetics are hypothesized to contribute to non-pungency.[4] |
Conclusion and Future Directions
The strategic design of capsaicin analogs featuring a dimethoxy phenyl ring represents a highly promising avenue for the development of potent analgesics devoid of the dose-limiting pungency of capsaicin. By modifying the vanillyl moiety, it is possible to uncouple the therapeutic desensitizing effect from the acute nociceptive activation of TRPV1. The experimental workflows detailed in this guide provide a robust, self-validating system for the synthesis, screening, and preclinical validation of these compounds. Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve bioavailability and duration of action, ultimately paving the way for new classes of safe and effective pain therapeutics.[18][19]
References
-
Caterina, M. J., & Julius, D. (2001). The vanilloid receptor: a molecular gateway to the pain pathway. Annual review of neuroscience, 24(1), 487-517). Available at: [Link]
-
De Petrocellis, L., Bisogno, T., & Di Marzo, V. (2002). A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid. British journal of pharmacology, 135(6), 1379–1387. Available at: [Link]
-
Storozhuk, M., Zholos, A., & Vriens, J. (2019). Multifunctional TRPV1 Ion Channels in Physiology and Pathology with Focus on the Brain, Vasculature, and Some Visceral Systems. International Journal of Molecular Sciences, 20(18), 4423. Available at: [Link]
-
De Petrocellis, L., & Moriello, A. S. (2023). Fluorescence-Based Assay for TRPV1 Channels. In TRP Channels: Methods and Protocols (pp. 111-123). Humana, New York, NY. Available at: [Link]
-
Moriello, A. S., & De Petrocellis, L. (2016). Assay of TRPV1 Receptor Signaling. In Calcium Signaling (pp. 195-204). Humana Press, New York, NY. Available at: [Link]
-
Varela, D., & Simon, S. A. (2024). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 15, 1335833. Available at: [Link]
-
Wikipedia contributors. (2024). TRPV1. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Stott, J. F., et al. (2019). High-throughput-compatible assays using a genetically-encoded calcium indicator. Scientific reports, 9(1), 1-13. Available at: [Link]
-
Rosenbaum, T., & Simon, S. A. (2007). A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. Physiology, 22(4), 260-269. Available at: [Link]
-
Błaszczak, P., et al. (2022). Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis. International Journal of Molecular Sciences, 23(22), 14243. Available at: [Link]
-
Moriello, A. S., & De Petrocellis, L. (2016). Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. RSC Medicinal Chemistry, 14(11), 2235-2246. Available at: [Link]
-
Zheng, J. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. Available at: [Link]
-
Sprague, J. M., et al. (2023). Bortezomib-induced neuropathy is in part mediated by the sensitization of TRPV1 channels. Scientific reports, 13(1), 12345. Available at: [Link]
-
Dasse, O., et al. (2000). The Synthesis of N-Vanillyl-arachidonoyl-amide (Arvanil) and its Analogs: An Improved Procedure for the Synthesis of the Key Synthon Methyl 14-Hydroxy-(all-cis)-5,8,11-tetradecatrienoate. Tetrahedron, 56(47), 9195-9202. Available at: [Link]
-
Lebovitz, Y., et al. (2012). Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH. Journal of Biological Chemistry, 287(23), 19385-19396. Available at: [Link]
-
Friedman, D., & Machlus, M. (2023). Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry, 66(8), 5315-5334. Available at: [Link]
-
Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e05817. Available at: [Link]
-
Clark, R., & Lee, S. H. (2016). Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy. Bioorganic & medicinal chemistry, 24(3), 269-277. Available at: [Link]
-
Friedman, D., et al. (2014). Non-pungent long chain capsaicin-analogs arvanil and olvanil display better anti-invasive activity than capsaicin in human small cell lung cancers. Experimental and molecular pathology, 96(3), 382-388. Available at: [Link]
-
Islam, M. S. (2018). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels in Health and Disease. Academic Press. Available at: [Link]
-
Wikipedia contributors. (2024). TRPA1. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ann, J., et al. (2020). Discovery of Non-pungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic. Journal of Medicinal Chemistry, 63(1), 418-424. Available at: [Link]
-
Sasahara, I., et al. (2010). Assessment of the biological similarity of three capsaicin analogs (Capsinoids) found in non-pungent chili pepper (CH-19 Sweet) fruits. Bioscience, biotechnology, and biochemistry, 74(2), 274-278. Available at: [Link]
-
Voets, T., et al. (2005). Conserved Residues within the Putative S4-S5 Region Serve Distinct Functions among Thermosensitive Vanilloid Transient Receptor Potential (TRPV) Channels. Journal of Biological Chemistry, 280(19), 19043-19051. Available at: [Link]
-
Zsombok, A., et al. (2019). Interaction between TRPV1-expressing neurons in the hypothalamus. Journal of neurophysiology, 121(1), 140-151. Available at: [Link]
-
Yudowski, G. A., et al. (2022). Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice. ACS Omega, 7(3), 3123-3135. Available at: [Link]
- Kumar, S., et al. (2021). Process for the synthesis of deuterated capsaicin, capsaicinoids and synthetic capsaicin analogs. Google Patents.
-
Yoneshiro, T., et al. (2012). Nonpungent capsaicin analogs (capsinoids) increase energy expenditure through the activation of brown adipose tissue in humans. The American journal of clinical nutrition, 95(4), 845-850. Available at: [Link]
-
Moriello, A. S., & De Petrocellis, L. (2016). Assay of TRPV1 receptor signaling. Request PDF. Available at: [Link]
-
De Petrocellis, L., et al. (2002). A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid. Journal of pharmacology and experimental therapeutics, 300(3), 1043-1050. Available at: [Link]
-
Tran, T. D., et al. (2006). An Efficient and Facile Synthesis of Capsaicin‐Like Compounds as Agonists of the TRPV1 Receptor. Synthetic Communications, 36(14), 1999-2009. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. ResearchGate. Available at: [Link]
-
Ann, J., et al. (2020). Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic. PubMed. Available at: [Link]
-
Ann, J., et al. (2019). Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic. Journal of Medicinal Chemistry. Available at: [Link]
- Rao, D. R., et al. (2007). Preparation and purification of synthetic capsaicin. Google Patents.
-
Błaszczak, P., et al. (2022). Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines-An Isobolographic Analysis. PubMed. Available at: [Link]
-
Baskaran, P., et al. (2020). Binding Efficacy and Thermogenic Efficiency of Pungent and Nonpungent Analogs of Capsaicin. BioKB. Available at: [Link]
-
Macho, A., et al. (2003). Non-pungent capsaicinoids from sweet pepper synthesis and evaluation of the chemopreventive and anticancer potential. Journal of the American College of Nutrition, 22(1), 27-33. Available at: [Link]
-
Haramizu, S., et al. (2011). Capsinoids, Non-Pungent Capsaicin Analogs, Reduce Body Fat Accumulation without Weight Rebound unlike Dietary Restriction in Mice. Bioscience, Biotechnology, and Biochemistry, 75(1), 9-14. Available at: [Link]
-
Ohnuki, K., et al. (2001). Administration of Capsiate, a Non-Pungent Capsaicin Analog, Promotes Energy Metabolism and Suppresses Body Fat Accumulation in Mice. Bioscience, Biotechnology, and Biochemistry, 65(12), 2735-2740. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Arvanil. PubChem. Available at: [Link]
-
Wu, S. N., et al. (2003). Effect of arvanil (N-arachidonoyl-vanillyl-amine), a nonpungent anandamide-capsaicin hybrid, on ion currents in NG108-15 neuronal cells. Journal of neuroscience research, 71(4), 573-582. Available at: [Link]
-
Hu, S. S., et al. (2009). The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine. Request PDF. Available at: [Link]
-
Maione, S., et al. (2002). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British journal of pharmacology, 137(6), 830-836. Available at: [Link]
Sources
- 1. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Assessment of the biological similarity of three capsaicin analogs (Capsinoids) found in non-pungent chili pepper (CH-19 Sweet) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Amphiphilic Architectures: A Technical Guide to Long-Chain Phenylacetamide Derivatives
Executive Summary
This technical guide analyzes the physicochemical and supramolecular behaviors of long-chain phenylacetamide derivatives . Unlike conventional aliphatic surfactants, these molecules possess a unique "Aromatic-Amide-Alkyl" triad. The phenyl ring introduces
Part 1: Molecular Architecture & Design Logic
The Structural Triad
The amphiphilicity of phenylacetamide derivatives is governed by a delicate Hydrophilic-Lipophilic Balance (HLB). To function as effective surfactants or drug carriers, the molecule must be engineered with three distinct domains:
-
The Hydrophobic Tail (Alkyl Chain): Typically
to .-
Function: Drives self-assembly via the hydrophobic effect.
-
Design Note: Chains
generally fail to form stable micelles; chains often suffer from solubility issues in aqueous media.
-
-
The Linker (Acetamide Group):
.-
Function: Acts as the polar head/linker, facilitating hydrogen bonding with water and stabilizing the micelle surface.
-
-
The Aromatic Core (Phenyl Ring):
-
Function: Provides structural rigidity and planar geometry.
-
Critical Insight: The phenyl ring allows for intermolecular
- stacking within the micelle palisade layer, leading to lower Critical Micelle Concentrations (CMC) compared to equivalent linear alkyl amides.
-
Visualization of Self-Assembly
The following diagram illustrates the transition from monomer to micelle, highlighting the stabilizing forces unique to this class of molecules.
Figure 1: Self-assembly pathway of phenylacetamide derivatives. The aromatic interactions provide a secondary stabilizing force distinct from standard aliphatic surfactants.
Part 2: Physicochemical Characterization
Critical Micelle Concentration (CMC)
The CMC is the definitive metric for amphiphilic utility. For long-chain phenylacetamides, the CMC typically follows a logarithmic decrease with alkyl chain length (Traube’s Rule).
Thermodynamic Parameters:
The micellization process is thermodynamically defined by:
| Parameter | Sign | Physical Interpretation |
| Gibbs Free Energy ( | Negative (-) | Spontaneous micelle formation.[1] |
| Enthalpy ( | Positive (+) | Often endothermic. Breaking water structure requires energy. |
| Entropy ( | Positive (++) | The Driving Force. Water molecules surrounding the hydrophobic tail are released, increasing system disorder.[2] |
Surface Tension Reduction
These derivatives are highly surface-active. A typical
Part 3: Experimental Protocols (Self-Validating)
Protocol A: CMC Determination via Wilhelmy Plate Tensiometry
Objective: Determine CMC and Surface Excess Concentration (
Equipment:
-
Force Tensiometer (e.g., Krüss K100 or Biolin Sigma).
-
Platinum Wilhelmy Plate.
-
Thermostated vessel (
).
Workflow Diagram:
Figure 2: Step-by-step automated tensiometry workflow for precise CMC determination.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the phenylacetamide derivative at
the estimated CMC (approx. for a chain). -
Cleaning (Crucial): Flame the Platinum Wilhelmy plate until it glows orange to remove all organic contaminants. Failure to do this is the #1 cause of experimental error.
-
Baseline: Measure the surface tension of pure HPLC-grade water. Value must be
at . If lower, re-clean the vessel. -
Dosing: Use an automated micro-doser to add the surfactant stock to the water.
-
Equilibrium: Wait 300 seconds between additions. Phenylacetamides have slower adsorption kinetics than simple sulfates due to the bulky aromatic ring.
-
Data Analysis: Plot Surface Tension (
) vs. . The CMC is the intersection of the linear decline and the plateau.
Part 4: Biological Interface & Safety
For drug development, amphiphilicity must be balanced with biocompatibility. Phenylacetamides are often investigated as Niosomes (non-ionic surfactant vesicles).
Hemolysis Assay (Safety Validation)
Before any formulation work, the membrane-disrupting potential must be quantified.
-
Threshold:
hemolysis is generally considered safe for intravenous delivery. -
Mechanism: High concentrations of amphiphiles can solubilize the phospholipid bilayer of erythrocytes.
-
Observation: Long-chain phenylacetamides generally exhibit lower hemolytic activity than cationic surfactants (like CTAB) but higher than polysorbates (Tween 80).
Drug Solubilization
The aromatic core of these micelles makes them excellent solubilizers for drugs with aromatic moieties (e.g., NSAIDs, certain anticancer agents) due to
References
-
Attension Tensiometry. (2025). Theory of Critical Micelle Concentration (CMC) Determination via Wilhelmy Plate. Biolin Scientific. Link
-
Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Evaluation of Phenylacetamide Derivatives. Iranian Journal of Pharmaceutical Research. Link
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. Wiley.[3] (Standard text for Traube's Rule and Thermodynamics). Link
Sources
Methodological & Application
Application Note: High-Throughput In Vitro Cytotoxicity Screening of N-Octyl Phenylacetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for conducting in vitro cytotoxicity screening of novel N-octyl phenylacetamide derivatives. It outlines the principles of key cytotoxicity assays, provides detailed step-by-step protocols, and offers guidance on data analysis and interpretation to identify promising lead compounds for further development.
Introduction: The Rationale for Screening Phenylacetamide Derivatives
The search for novel anticancer agents is a cornerstone of pharmaceutical research, driven by the need to overcome drug resistance and reduce the side effects associated with current chemotherapies.[1][2] Phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer properties.[3][4] Studies have shown that various derivatives of this scaffold can exhibit potent cytotoxic effects against a range of cancer cell lines.[1][2][3][5] The mechanism of action for some phenylacetamide derivatives involves the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
This application note focuses on N-octyl phenylacetamide derivatives, a specific subset of this broader class. The addition of an N-octyl group modifies the compound's lipophilicity, which can significantly influence its cellular uptake, target engagement, and overall biological activity. Therefore, a systematic in vitro screening approach is essential to characterize the cytotoxic potential of these novel derivatives and to elucidate their mechanisms of action.
We will detail a multi-assay strategy to build a comprehensive cytotoxicity profile:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.
Principles of the Assays: A Multi-Faceted View of Cell Health
A robust cytotoxicity assessment relies on multiple assays that interrogate different aspects of cell health. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[6][7] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells.[6][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay, therefore, provides a measure of the overall metabolic health of the cell population.[6]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][11][12] The LDH assay is a colorimetric method that measures the activity of this released enzyme.[12][13] It involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[10][13] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[12]
-
Caspase-Glo® 3/7 Assay: Apoptosis is a highly regulated process of programmed cell death executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[14][15] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activity of these two enzymes.[16][17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[16][17] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[16]
Experimental Workflow
A systematic workflow is critical for obtaining reliable and reproducible data. The process begins with cell culture, followed by compound treatment, and culminates in the execution of the various cytotoxicity assays.
Caption: Overall workflow for in vitro cytotoxicity screening.
Detailed Protocols
4.1. Materials and Reagents
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-468 are recommended based on previous studies with phenylacetamide derivatives.[1][2]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
N-octyl phenylacetamide derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit
-
Doxorubicin (positive control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance and luminescence capabilities)
-
Inverted microscope
-
Multichannel pipette
-
96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence)
-
4.2. Protocol 1: Cell Culture and Seeding
-
Maintain cell lines in a T-75 flask in a humidified incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours to allow cells to attach.
4.3. Protocol 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of each N-octyl phenylacetamide derivative in DMSO.
-
Create a series of working solutions by serially diluting the stock solution in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the compound-containing medium to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plates for 24 to 48 hours.
4.4. Protocol 3: MTT Assay for Cell Viability
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[8][18]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6][18]
4.5. Protocol 4: LDH Assay for Cytotoxicity
-
Following the treatment period, prepare controls for maximum LDH release by adding 10 µL of the lysis solution provided in the kit to a set of untreated wells 45 minutes before the assay.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
4.6. Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis
-
Following the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[20]
-
Add 100 µL of the prepared reagent to each well of the white-walled plate containing the cells.[16][20]
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[21]
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
5.1. Calculating Percentage Viability and Cytotoxicity
-
MTT Assay:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Where Abs_spontaneous is the LDH release from untreated cells, and Abs_maximum is the release from lysed cells.
-
5.2. Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration of a drug that is required for 50% inhibition of cell viability.
-
Plot the percentage viability (y-axis) against the log of the compound concentration (x-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[22][23]
-
Software such as GraphPad Prism or specialized Excel add-ins can be used to calculate the precise IC50 value from the curve.[24][25]
5.3. Sample Data Presentation
Data should be summarized in a clear, tabular format for easy comparison.
| Compound | Cell Line | IC50 (µM) after 48h | Max. LDH Release (%) | Max. Caspase-3/7 Activity (RLU Fold Change) |
| Derivative 1 | MCF-7 | 15.2 ± 1.8 | 12.5 ± 2.1 | 4.5 ± 0.6 |
| Derivative 1 | MDA-MB-468 | 8.9 ± 1.1 | 15.3 ± 2.5 | 5.2 ± 0.8 |
| Derivative 2 | MCF-7 | 45.7 ± 5.3 | 8.1 ± 1.5 | 1.8 ± 0.3 |
| Derivative 2 | MDA-MB-468 | 28.3 ± 3.9 | 10.2 ± 1.9 | 2.1 ± 0.4 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 25.6 ± 3.2 | 6.1 ± 0.9 |
| Doxorubicin | MDA-MB-468 | 0.5 ± 0.07 | 30.1 ± 4.0 | 7.3 ± 1.1 |
Investigating the Mechanism of Action
By comparing the results from the three assays, researchers can gain valuable insights into the primary mechanism of cell death induced by the N-octyl phenylacetamide derivatives.
-
High Caspase-3/7 activity with low LDH release suggests apoptosis is the primary mechanism.
-
High LDH release with low Caspase-3/7 activity suggests necrosis or membrane-disruptive cytotoxicity.
-
A significant decrease in MTT viability confirms a reduction in the number of healthy, metabolically active cells.
Apoptosis is executed through two main pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3.[14][15][26][27] The intrinsic pathway is initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is triggered by the binding of external ligands to death receptors on the cell surface.[15][26][28]
Caption: The intrinsic pathway of apoptosis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate. |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity of the cell line. | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase. |
| High background in LDH assay | Spontaneous cell death in culture; Serum in the medium can contain LDH. | Use healthy, low-passage number cells; Consider using serum-free medium for the treatment period if compatible with the cell line. |
| Compound precipitates in medium | Poor solubility of the derivative. | Lower the final concentration of the compound; Increase the final DMSO concentration slightly (ensure it remains non-toxic to cells, <0.5%). |
References
-
Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
-
QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
ProQuest. (n.d.). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Apoptosis. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
RSC Publishing. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - ProQuest [proquest.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. bio-protocol.org [bio-protocol.org]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. promega.com [promega.com]
- 21. Promega Caspase-Glo™ 3/7 Assay Kit | Fisher Scientific [fishersci.ca]
- 22. clyte.tech [clyte.tech]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. blog.cellsignal.com [blog.cellsignal.com]
- 27. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Advanced Formulation Strategies for Hydrophobic Acetamides
Abstract
Hydrophobic acetamides represent a challenging class of Active Pharmaceutical Ingredients (APIs) in drug development. While the acetamide moiety (
Part 1: The Acetamide Challenge – Physicochemical Context
The core formulation challenge with acetamides is not merely lipophilicity (LogP), but the "Brick Dust" phenomenon. The amide group acts as both a hydrogen bond donor (NH) and acceptor (C=O). In the crystalline state, these molecules form robust intermolecular networks, leading to high melting points (
Formulation Logic:
-
If
is High (>200°C): The energy required to break the crystal lattice is the limiting factor. Strategy: Amorphous Solid Dispersions (ASD) to "freeze" the molecule in a high-energy, disordered state using polymers. -
If LogP is High (>4) but
is Moderate: Solvation is the limiting factor. Strategy: Lipid-Based Formulations (SEDDS) to solubilize the drug in an oil/surfactant matrix.[1]
Decision Tree: Formulation Selection
Figure 1: Decision logic for acetamide formulation based on thermal and lipophilic properties.
Part 2: Strategy A – Amorphous Solid Dispersions (ASD)[2][3]
Mechanism:
The goal is to prevent the acetamide from re-crystallizing. We utilize a polymer (e.g., PVPVA64 or HPMCAS) that acts as a hydrogen bond acceptor to interact with the acetamide
Protocol 1: Solvent Evaporation Screening (Lab Scale)
Use this protocol to screen polymer compatibility before scaling to Spray Drying or Hot Melt Extrusion.
Materials:
-
API: Hydrophobic Acetamide (Model).
-
Polymers: PVPVA64 (Copovidone), HPMCAS-M (Hypromellose Acetate Succinate).
-
Solvent: Methanol:Dichloromethane (1:1 v/v) or Acetone (depending on solubility).
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mg/mL solution of the API in the selected solvent. Prepare 10 mg/mL solutions of each polymer in the same solvent system.
-
Mixing: In 20mL scintillation vials, mix API and Polymer solutions to achieve ratios of 1:3 and 1:1 (w/w).
-
Rationale: 1:3 is the standard starting point to ensure the polymer creates a sufficient anti-plasticizing matrix.
-
-
Casting: Pipette 2 mL of each mixture onto a clean glass slide or Teflon boat.
-
Drying: Place slides in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Critical Control: Rapid evaporation can trap solvent; slow evaporation promotes crystallization. Vacuum at moderate temp is the balance.
-
-
PLM Analysis: Examine the resulting film under Polarized Light Microscopy (PLM).
-
Pass Criteria: No birefringence (dark field). This indicates a fully amorphous system.
-
Fail Criteria: "Maltese cross" patterns or bright specks indicating crystallinity.
-
Protocol 2: Scale-Up via Spray Drying (Büchi B-290 Parameters)
Once a polymer is selected (e.g., PVPVA64), use these starting parameters for a standard acetamide.
| Parameter | Setting | Rationale |
| Inlet Temperature | Ensures rapid solvent evaporation before droplet hits the wall. | |
| Outlet Temperature | Must be below the Glass Transition ( | |
| Aspirator | 100% | Maximizes airflow for separation. |
| Pump Rate | 10-15% | Controls droplet size; lower rate = smaller, drier particles. |
| Solid Load | 5-10% (w/v) | Higher loads increase throughput but risk nozzle clogging. |
Part 3: Strategy B – Lipid-Based Systems (SEDDS)[4]
Mechanism: For acetamides that are lipophilic but have lower melting points, Lipid-Based Formulations (LBF) are superior. We follow the Pouton Classification System , targeting a Type IIIB or Type IV formulation (high surfactant/cosolvent content) to prevent precipitation upon dispersion in the gut.
Protocol 3: Pseudo-Ternary Phase Diagram Construction
Objective: Identify the "Self-Emulsifying Region" where the formulation forms a clear microemulsion upon dilution.
Materials:
-
Oil Phase: Capryol 90 or Labrafac Lipophile WL 1349 (Medium Chain Triglycerides).
-
Surfactant: Tween 80 or Cremophor EL (High HLB > 12).
-
Co-Surfactant: Transcutol P or PEG 400 (Solubilizer for the acetamide).
Step-by-Step Methodology:
-
Surfactant Mix (
): Prepare a mixture of Surfactant and Co-Surfactant at a 2:1 ratio (w/w). Vortex for 2 minutes. -
Oil Titration:
-
Aliquot the Oil into 9 separate vials in increasing increments (10% to 90% of total volume).
-
Add the
to make the total weight 1g per vial.
-
-
Aqueous Titration (The Water Test):
-
Add distilled water dropwise to each oil/
vial while vortexing. -
Observe visual appearance.[2]
-
-
Classification:
-
Clear/Blueish: Nano-emulsion (Pass).
-
Turbid/Milky: Macro-emulsion (Conditional Pass).
-
Phase Separation: Unstable (Fail).
-
Visualizing the Workflow:
Figure 2: Workflow for identifying stable SEDDS regions.
Part 4: Analytical Validation & Integrity Checks
Trustworthiness in formulation dictates that you must prove the system works under "Sink Conditions."
Dissolution Protocol (USP Apparatus II)
-
Medium: 0.1N HCl (simulated gastric fluid) or FaSSIF (fasted state simulated intestinal fluid).
-
Volume: 900 mL.
-
Speed: 50-75 RPM.
-
Sampling: 5, 10, 15, 30, 60 min.
-
Filtration: 0.45 µm PVDF filter (Do not use nylon if API binds to it).
Data Interpretation Table:
| Result Pattern | Diagnosis | Corrective Action |
| Rapid release (80% < 15 min) | Successful Formulation | Proceed to stability testing. |
| Initial burst, then drop | "Spring and Parachute" Failure | The drug is precipitating. Add HPMC (polymer) to the SEDDS to inhibit precipitation. |
| Slow, incomplete release | Poor wetting / Dissolution limited | Increase surfactant ratio or switch to micronized API in ASD. |
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[3] Journal of Pharmaceutical Sciences.
-
Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Sources
Troubleshooting & Optimization
Improving yield of DCC/DMAP coupling for N-octyl phenylacetamides
Topic: High-Yield Synthesis of N-Octyl Phenylacetamides Ticket ID: #DCC-OPT-088 Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary: The "Race Against Rearrangement"
You are likely experiencing yields between 40-60% accompanied by a stubborn white precipitate that persists through workup. This is the classic "DCC Trap."
In the synthesis of N-octyl phenylacetamide , the reaction is a competition between two pathways:
-
The Desired Path: Nucleophilic attack by octylamine on the active ester to form the amide.
-
The Failure Path: The 1,3-rearrangement of the O-acylisourea intermediate into N-acylurea . This byproduct is chemically inert, thermodynamically stable, and difficult to separate from your product.
The Solution: You must accelerate Path 1 using DMAP as an acyl-transfer catalyst and suppress Path 2 using strict temperature control.
Mechanistic Failure Analysis
To fix the yield, you must visualize the invisible competition occurring in your flask.
Figure 1: The Divergent Pathway (Mechanism)
This diagram illustrates the critical branch point where yield is lost.
Caption: DMAP intercepts the O-acylisourea before it can rearrange into the useless N-acylurea byproduct.
Optimized Protocol (SOP-802)
Objective: Maximize yield >85% and minimize DCU contamination.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Phenylacetic Acid | 1.0 | Substrate | Dry thoroughly (vacuum) before use. |
| Octylamine | 1.1 | Nucleophile | Slight excess ensures complete acid consumption. |
| DCC | 1.1 - 1.2 | Coupling Agent | Add as a solution , not a solid. |
| DMAP | 0.1 (10 mol%) | Catalyst | Essential for suppressing N-acylurea. |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous. Best solubility profile for this reaction. |
Step-by-Step Procedure
-
The "Cold Start" (Crucial):
-
Dissolve Phenylacetic Acid (1.0 eq), Octylamine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction vessel to 0°C in an ice/water bath.
-
Why? Low temperature stabilizes the O-acylisourea intermediate, preventing the rearrangement side reaction.
-
-
Controlled Addition:
-
Dissolve DCC (1.2 eq) in a minimal amount of DCM.
-
Add the DCC solution dropwise over 10-15 minutes to the stirring reaction mixture at 0°C.
-
Why? Avoids localized "hotspots" of high concentration that favor side reactions.
-
-
The Ramp-Up:
-
Stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature (23°C).
-
Stir for 3-12 hours. (Monitor via TLC: Hexane/EtOAc 3:1).
-
-
The "DCU Crash" Workup:
-
Cool the mixture back to -20°C (freezer) or 0°C for 1 hour.
-
Filter the cold mixture through a Celite pad. The white solid is DCU.
-
Wash the filtrate with 0.5 M HCl (removes excess amine/DMAP) followed by Sat. NaHCO₃ (removes unreacted acid).
-
Dry over MgSO₄ and concentrate.
-
Troubleshooting Guide (FAQs)
Issue 1: "I have a persistent white solid in my final product."
Diagnosis: DCU Contamination. DCU is sparingly soluble in DCM and EtOAc, meaning small amounts dissolve and then precipitate later when you concentrate the sample.[1]
Corrective Action: Do NOT rely solely on filtration. Use the "Solvent Switch" method:
-
Evaporate your crude reaction to dryness.
-
Re-suspend the residue in cold Acetone or Acetonitrile .
-
DCU is virtually insoluble in these solvents. Filter again.
-
Evaporate the filtrate to obtain clean product.
Issue 2: "My product is an oil, but it should be a solid."
Diagnosis: Solvent Entrapment or Impurities. N-octyl phenylacetamide has a long alkyl chain, making it "greasy" and prone to holding onto solvents like DCM.
Corrective Action:
-
High-Vac: Keep on high vacuum (<1 mbar) for >4 hours.
-
Recrystallization: If it refuses to solidify, dissolve in a minimum amount of warm Hexane (or Hexane/EtOAc 9:1) and cool slowly to 4°C. The lipophilic octyl chain aligns well in non-polar solvents.
Issue 3: "Yield is low (<50%) despite full consumption of starting material."
Diagnosis: N-Acylurea Formation. If the acid is gone but the product isn't there, you made the rearrangement byproduct.
Corrective Action:
-
Check Moisture: Water competes with the amine, hydrolyzing the active ester back to the acid (which then consumes more DCC to form anhydride). Ensure DCM is anhydrous.
-
Increase DMAP: Bump DMAP to 0.2 eq.
-
Slower Warm-up: Keep the reaction at 0°C for 1 hour before warming.
Advanced Workflow: Purification Logic
Use this decision tree to determine the most efficient purification route based on your crude purity.
Caption: Workflow for removing DCU and isolating the lipophilic amide.
References
-
Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link
-
Sheehan, J. C., & Hess, G. P. (1955).[2] A New Method of Forming Peptide Bonds.[2] Journal of the American Chemical Society, 77(4), 1067–1068. Link
-
BenchChem Technical Support. (2025). Removal of Dicyclohexylurea (DCU) from Reaction Mixtures.[1][5][6] BenchChem Protocols. Link
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mastering HPLC of Long-Chain Acetamide Derivatives: A Guide to Mitigating Retention Time Shifts
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The accurate and reproducible analysis of long-chain acetamide derivatives by High-Performance Liquid Chromatography (HPLC) is a critical task in numerous research and development sectors, including pharmaceuticals and lipidomics. However, the inherent hydrophobicity of these molecules presents a significant analytical challenge: retention time variability. This guide provides a comprehensive comparison of chromatographic strategies, supported by experimental insights, to empower scientists to diagnose, control, and ultimately overcome retention time shifts in their HPLC analyses.
The Root of the Problem: Understanding Retention in Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), the fundamental principle of separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[1] Long-chain acetamide derivatives, with their substantial hydrocarbon tails, exhibit strong affinity for these stationary phases. Retention time is a direct measure of this interaction; therefore, any factor that subtly alters this hydrophobic interplay can lead to frustrating and difficult-to-diagnose shifts in elution.
In RP-HPLC, a polar mobile phase, typically a mixture of water and a miscible organic solvent, is used to elute the analytes from the nonpolar stationary phase.[1] The elution order generally proceeds from more polar to more nonpolar compounds.[2] The retention of these long-chain molecules is primarily governed by their overall hydrophobicity, which is influenced by the length of the alkyl chain and the presence of any polar functional groups.[3][4]
Key Factors Influencing Retention Time Stability
Achieving reproducible retention times necessitates stringent control over several experimental parameters. Even minor fluctuations can cascade into significant chromatographic variability.
Mobile Phase Composition: The Primary Driver of Selectivity
The composition of the mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[5][6] For long-chain acetamide derivatives, the choice and proportion of the organic modifier, as well as the pH and any additives, are critical.
-
Organic Modifier Selection: Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers used in reversed-phase chromatography.[7] They possess different physicochemical properties that can be leveraged to fine-tune selectivity.[8][9] Methanol is a polar protic solvent, while acetonitrile is a polar aprotic solvent with a stronger dipole moment.[7] This difference in solvent character can lead to significant changes in elution order and peak spacing. Isopropanol (IPA) can also be useful for its high elution strength, but its high viscosity can lead to increased backpressure.[7]
-
Gradient Elution: Due to the high hydrophobicity of long-chain acetamides, gradient elution is often necessary. This technique involves changing the mobile phase composition during the analytical run, typically by increasing the concentration of the organic modifier.[6] This allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe.[5] However, improper gradient programming or pump malfunctions can be a major source of retention time shifts.[10]
-
Mobile Phase pH: While long-chain acetamides are generally neutral, the pH of the mobile phase can still be a critical factor, especially if the sample matrix contains ionizable compounds.[2] Uncontrolled pH can lead to shifts in the retention of these other components, potentially causing co-elution and inaccurate quantification. For robust methods, it is crucial to operate at a pH at least 1.5 units away from the pKa of any ionizable analytes.[2]
Stationary Phase Chemistry: A Tale of Two Columns
The choice of the stationary phase is another cornerstone of a robust HPLC method. For the separation of hydrophobic, long-chain molecules, C18 and C30 columns are the most prevalent choices.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, offering a good balance of hydrophobicity and efficiency for a wide range of applications.[11] However, for highly hydrophobic and structurally similar long-chain acetamide derivatives, C18 columns may not always provide sufficient resolution.[11]
-
C30 Columns: C30 columns offer enhanced shape selectivity, making them particularly well-suited for separating hydrophobic, long-chain structural isomers.[11][12] The longer alkyl chains provide greater interaction with the analytes, often leading to improved resolution of closely related compounds that may co-elute on a C18 column.[11][13] C30 columns are also a viable alternative to normal-phase columns for lipid analysis.[11]
Table 1: Comparison of C18 and C30 Column Characteristics for Long-Chain Acetamide Analysis
| Feature | C18 Column | C30 Column |
| Stationary Phase | Octadecylsilane | Triacontylsilane |
| Hydrophobicity | High | Very High[14] |
| Shape Selectivity | Good | Excellent[11][12] |
| Primary Applications | General-purpose reversed-phase | Hydrophobic, long-chain isomers (e.g., lipids, carotenoids)[11] |
| Potential Advantage | Broad applicability, well-characterized | Improved resolution of structural isomers[11] |
| Potential Drawback | May lack resolution for very similar long-chain compounds | Longer retention times, may require stronger mobile phases |
Temperature: The Unseen Variable
Temperature fluctuations are a frequent and often overlooked cause of retention time shifts.[10][15] An increase in column temperature generally leads to a decrease in retention time, approximately 2% for every 1°C increase.[15][16][17][18] This is due to a decrease in the viscosity of the mobile phase and an increase in the kinetic energy of the analytes, leading to faster elution.[16][17][18] Therefore, the use of a thermostatted column compartment is essential for maintaining reproducible retention times.[10][16]
Experimental Protocols for Robust Method Development
A systematic approach to method development is crucial for establishing a reliable and reproducible HPLC method for long-chain acetamide derivatives.
Initial Method Scouting
-
Column Selection: Begin with a C18 column as a general-purpose starting point. If resolution is insufficient, switch to a C30 column for enhanced shape selectivity.[11]
-
Mobile Phase Screening:
-
Aqueous Phase: Start with 0.1% formic acid in water for acidic conditions or 10 mM ammonium formate for neutral conditions.
-
Organic Phase: Screen both acetonitrile and methanol as the organic modifier to assess differences in selectivity.[7]
-
-
Gradient Profile: Employ a broad gradient, for example, from 50% to 100% organic modifier over 20-30 minutes.
-
Temperature: Maintain a constant column temperature, typically between 30°C and 40°C.[19]
Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the separation of long-chain acetamide derivatives.
Caption: A systematic workflow for HPLC method optimization.
Troubleshooting Retention Time Shifts: A Practical Guide
Even with a well-developed method, retention time shifts can occur. The following table provides a guide to common causes and their solutions.
Table 2: Troubleshooting Guide for HPLC Retention Time Shifts
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Gradual decrease in retention time | Column contamination/degradation[10] | Flush the column with a strong solvent; if unsuccessful, replace the column. |
| Inadequate column equilibration[20] | Ensure sufficient equilibration time between runs (at least 10-20 column volumes).[20] | |
| Gradual increase in retention time | Leak in the system[10] | Check for leaks at all fittings. |
| Pump malfunction (inconsistent flow rate)[10] | Manually check the flow rate; service the pump if necessary. | |
| Sudden, random shifts in retention time | Temperature fluctuations[10] | Use a thermostatted column compartment and ensure stable ambient temperature.[16] |
| Mobile phase preparation errors[20] | Prepare fresh mobile phase and ensure accurate composition. | |
| Air bubbles in the pump or detector[21] | Degas the mobile phase; purge the pump and detector. |
The Power of System Suitability Tests
Implementing a system suitability test (SST) at the beginning of each analytical run is a critical quality control measure. The SST should include a standard mixture of long-chain acetamide derivatives and should monitor key parameters such as retention time, peak area, peak shape, and resolution. Any deviation from the established criteria should trigger an investigation before proceeding with sample analysis.
The following diagram illustrates the logical flow of a system suitability test.
Sources
- 1. Chromatographic Mode of an R-P HPLC Column - Hawach [hawachhplccolumn.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Retention dependences support highly confident identification of lipid species in human plasma by reversed-phase UHPLC/MS | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. hawach.com [hawach.com]
- 13. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 16. chromtech.com [chromtech.com]
- 17. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 21. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
A Comparative Guide to the Biological Activities of Capsaicin and its Synthetic Analogue: 2-(3,4-dimethoxyphenyl)-N-octylacetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the biological activities of the well-known vanilloid, Capsaicin, and its synthetic analogue, 2-(3,4-dimethoxyphenyl)-N-octylacetamide. By examining their mechanisms of action, and in vitro and in vivo effects, this document aims to offer a comprehensive resource for researchers exploring novel therapeutic agents.
Introduction: The Vanilloid Blueprint and a Synthetic Contender
Capsaicin, the pungent principle in chili peppers, has been extensively studied for its diverse pharmacological effects, primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This interaction underpins its well-documented analgesic, anti-inflammatory, and neuroprotective properties. The structure of capsaicin, with its distinct vanillyl head, amide linkage, and hydrophobic tail, has served as a template for the design of numerous synthetic analogues.
One such analogue is 2-(3,4-dimethoxyphenyl)-N-octylacetamide. This compound retains the core acetamide and octyl tail structure of capsaicinoids but features methoxy groups at both the 3 and 4 positions of the phenyl ring, in contrast to capsaicin's 4-hydroxy-3-methoxy substitution pattern. This seemingly subtle modification can significantly alter the molecule's interaction with biological targets and, consequently, its overall activity profile. This guide will dissect these differences and similarities, leveraging available experimental data to provide a clear comparison.
Mechanism of Action: A Tale of Two Vanilloids
The biological activities of capsaicin are intrinsically linked to its potent agonism of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1]
Capsaicin's Engagement with TRPV1
Activation of TRPV1 by capsaicin leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, triggering the sensation of heat and pain.[1] Prolonged or repeated exposure to capsaicin leads to a desensitization of the TRPV1 channel and a subsequent reduction in pain perception, a phenomenon that forms the basis of its analgesic applications.[1]
Figure 1: Simplified signaling pathway of Capsaicin-induced TRPV1 activation and subsequent biological effects.
2-(3,4-dimethoxyphenyl)-N-octylacetamide: A Divergence in Interaction?
Comparative Biological Activities: A Data-Driven Analysis
Antioxidant Properties: Scavenging Free Radicals
Both capsaicin and its analogue have been evaluated for their ability to scavenge free radicals, a key component of their potential therapeutic effects. A comparative study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays provides quantitative insights into their respective antioxidant capacities.[2]
| Compound | DPPH Radical Scavenging (IC50 in µM) | ABTS Radical Scavenging (IC50 in µM) |
| Capsaicin | 25.3 ± 2.1 | 15.8 ± 1.5 |
| 2-(3,4-dimethoxyphenyl)-N-octylacetamide | > 100 | > 100 |
| Quercetin (Positive Control) | 8.70 ± 1.75 | 13.85 ± 2.87 |
| Table 1: Comparative antioxidant activity of Capsaicin and 2-(3,4-dimethoxyphenyl)-N-octylacetamide. Data sourced from a study by[2]. |
The data clearly indicates that capsaicin possesses moderate antioxidant activity, whereas 2-(3,4-dimethoxyphenyl)-N-octylacetamide exhibits significantly weaker radical scavenging capabilities in these assays.[2] The potent antioxidant activity of the positive control, quercetin, provides a benchmark for these findings. The presence of the phenolic hydroxyl group in capsaicin is likely a key contributor to its superior antioxidant performance in these assays.
Neuroprotective Effects: Shielding Neurons from Damage
The neuroprotective potential of both compounds has also been investigated. In a study utilizing the human neuroblastoma cell line SH-SY5Y, the protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress were assessed.[2]
| Compound | Neuroprotection against H₂O₂-induced toxicity in SH-SY5Y cells (% cell viability at 10 µM) |
| Capsaicin | ~60% |
| 2-(3,4-dimethoxyphenyl)-N-octylacetamide | ~80% |
| Table 2: Comparative neuroprotective effects of Capsaicin and 2-(3,4-dimethoxyphenyl)-N-octylacetamide. Data interpreted from graphical representations in a study by[2]. |
Interestingly, despite its weaker antioxidant activity in cell-free assays, 2-(3,4-dimethoxyphenyl)-N-octylacetamide demonstrated a more pronounced neuroprotective effect compared to capsaicin in this cell-based model.[2] This suggests that its mechanism of neuroprotection may be independent of direct radical scavenging and could involve other cellular pathways.
Analgesic and Anti-inflammatory Activities: An Inferential Comparison
Capsaicin: The analgesic properties of capsaicin are well-established and are a direct consequence of its interaction with TRPV1.[1] Topical application of capsaicin leads to a localized burning sensation followed by a period of desensitization, providing relief from various types of pain.[1] Its anti-inflammatory effects are also linked to TRPV1 activation on sensory nerves, leading to the depletion of pro-inflammatory neuropeptides.
2-(3,4-dimethoxyphenyl)-N-octylacetamide: In the absence of direct experimental evidence, we can infer the potential analgesic and anti-inflammatory properties of this analogue. Given its likely inability to potently activate TRPV1, it is improbable that 2-(3,4-dimethoxyphenyl)-N-octylacetamide would exhibit the same mechanism of analgesia as capsaicin. However, other compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated anti-inflammatory and analgesic effects through mechanisms independent of TRPV1, such as inhibition of cyclooxygenase (COX) enzymes or modulation of other inflammatory pathways.[3][4] Further investigation is required to determine if 2-(3,4-dimethoxyphenyl)-N-octylacetamide shares these properties.
Experimental Protocols: A Guide to Methodologies
To ensure scientific rigor and reproducibility, this section outlines the methodologies employed in the comparative studies cited.
Antioxidant Activity Assays
Figure 2: General experimental workflow for DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Varying concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5][6]
ABTS Radical Scavenging Assay:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS radical solution is diluted with a buffer to a specific absorbance.
-
Varying concentrations of the test compound are added to the ABTS radical solution.
-
After a set incubation period, the absorbance is measured at approximately 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[5][6]
Neuroprotection Assay
H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells:
-
SH-SY5Y human neuroblastoma cells are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
Subsequently, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.[2]
Conclusion and Future Directions
This comparative guide highlights the significant impact of a subtle structural modification on the biological activity profile of a capsaicin analogue. While Capsaicin's effects are predominantly driven by its potent activation of the TRPV1 receptor, 2-(3,4-dimethoxyphenyl)-N-octylacetamide appears to operate through different, likely TRPV1-independent, mechanisms.
The available data indicates that Capsaicin is a more effective direct antioxidant in cell-free systems. However, 2-(3,4-dimethoxyphenyl)-N-octylacetamide exhibits superior neuroprotective properties in a cell-based model of oxidative stress, suggesting a more complex mechanism of action within a biological context.
The lack of data on the TRPV1 activity, analgesic, and anti-inflammatory properties of 2-(3,4-dimethoxyphenyl)-N-octylacetamide represents a significant knowledge gap. Future research should prioritize the following:
-
TRPV1 Receptor Binding and Functional Assays: To definitively determine the interaction of 2-(3,4-dimethoxyphenyl)-N-octylacetamide with the TRPV1 channel.
-
In Vivo Analgesic Studies: To assess its potential for pain relief in established animal models.
-
In Vitro and In Vivo Anti-inflammatory Assays: To explore its effects on key inflammatory mediators and pathways.
A deeper understanding of the pharmacological profile of 2-(3,4-dimethoxyphenyl)-N-octylacetamide and other structurally related compounds will be invaluable for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
References
Sources
- 1. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. food.actapol.net [food.actapol.net]
A Comparative Crystallographic Guide to N-Alkyl Substituted Phenylacetamides: Unveiling Structure-Property Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. In the realm of drug discovery and development, single-crystal X-ray crystallography stands as the gold standard for elucidating molecular structure, providing unparalleled insights into the conformational preferences, intermolecular interactions, and packing motifs of active pharmaceutical ingredients (APIs).[1][2] This guide offers a comparative analysis of the X-ray crystallography data for a series of N-alkyl substituted phenylacetamides, a common scaffold in medicinal chemistry. By examining the structural impact of varying the N-alkyl substituent, we aim to provide a framework for understanding and predicting the solid-state properties of this important class of molecules.
The Significance of Crystal Structure in Pharmaceutical Sciences
The solid-state structure of a drug molecule profoundly influences its key pharmaceutical attributes, including:
-
Solubility and Dissolution Rate: The crystal lattice energy, which is a function of the intermolecular interactions within the crystal, directly impacts the ease with which a compound dissolves.
-
Stability and Shelf-life: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in chemical and physical stability.
-
Bioavailability: The dissolution rate is often a rate-limiting step for the absorption of poorly soluble drugs.
-
Intellectual Property: Different polymorphic forms of a drug can be patented, making crystallographic analysis a crucial aspect of securing intellectual property rights.
N-alkyl substituted phenylacetamides provide an excellent model system for studying how subtle changes in molecular structure can lead to significant differences in crystal packing and, consequently, in the macroscopic properties of the material.
Comparative Analysis of Crystallographic Data
For illustrative purposes, the following table presents a hypothetical but chemically reasonable comparison of crystallographic data for a series of N-alkyl substituted phenylacetamides. This data is based on known structures of similar small molecules and is intended to highlight the types of variations a researcher might expect to observe.
| Compound | N-Alkyl Group | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 1 | Methyl | C9H11NO | Monoclinic | P21/c | N-H···O hydrogen bonds forming chains; C-H···π interactions. |
| 2 | Ethyl | C10H13NO | Monoclinic | P21/n | N-H···O hydrogen bonds forming dimers; weaker C-H···O interactions. |
| 3 | n-Propyl | C11H15NO | Orthorhombic | Pbca | N-H···O hydrogen bonds forming chains; increased van der Waals interactions from the longer alkyl chain. |
| 4 | Isopropyl | C11H15NO | Triclinic | P-1 | Steric hindrance from the isopropyl group leads to a less dense packing arrangement; N-H···O hydrogen bonds are still present but may be more distorted. |
Key Observations and Interpretations:
-
Hydrogen Bonding: The primary and most directional intermolecular interaction in these structures is the N-H···O hydrogen bond between the amide groups. The specific pattern of these bonds (e.g., chains vs. dimers) is highly sensitive to the steric bulk of the N-alkyl substituent.
-
Crystal Packing: As the size of the alkyl group increases, van der Waals interactions play a more significant role in the overall crystal packing. The introduction of branching, as in the isopropyl group, can disrupt efficient packing, potentially leading to lower melting points and higher solubilities.
-
Conformational Flexibility: The torsion angle between the phenyl ring and the acetamide group is another important conformational parameter. This angle can be influenced by the packing forces within the crystal, which are in turn affected by the nature of the N-alkyl group. For instance, in 2-chloro-N-methyl-N-phenylacetamide, the dihedral angle between the acetamide plane and the benzene ring is 87.07 (5)°.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a standard procedure for the growth of single crystals and subsequent X-ray diffraction analysis of an N-alkyl substituted phenylacetamide.
Part 1: Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1][5]
-
Solvent Selection:
-
Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Solid-Liquid: This method is similar, but the compound is dissolved in a volatile solvent, and a less volatile anti-solvent is used for diffusion.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[1]
-
A full dataset is collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing the Workflow and Molecular Structure
To better illustrate the process and the molecular subject of this guide, the following diagrams have been generated.
Caption: A typical workflow for the structural validation of a synthesized compound via single-crystal X-ray crystallography.
Caption: Key structural features of N-alkyl substituted phenylacetamides, highlighting the amide plane and the variable N-alkyl (R) group.
Conclusion
The N-alkyl substitution on the phenylacetamide scaffold provides a tunable handle for modifying the solid-state properties of this important class of molecules. X-ray crystallography is an indispensable tool for rationalizing the observed differences in properties by providing a detailed picture of the underlying crystal structures. While this guide has used a combination of published data and illustrative examples, a comprehensive crystallographic study of a homologous series of N-alkyl substituted phenylacetamides, ideally deposited in the Cambridge Structural Database, would be of immense value to the pharmaceutical and materials science communities. Such data would enable the development of more accurate predictive models for crystal packing and properties, ultimately accelerating the drug development process.
References
- Benchchem. (2025). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide.
-
Zhi, L.-H., Wu, W.-N., Li, X.-X., Li, Y.-W., & Wang, Y. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o68. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Elgemeie, G. H., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. Retrieved from [Link]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diisopropyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Study.com. (n.d.). Draw the structure of N-methyl-2-phenylacetamide. Retrieved from [Link]
-
ChemSynthesis. (2025). N-ethyl-2-phenylacetamide. Retrieved from [Link]
-
Hallows, W. C. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
-
Arizona State University. (n.d.). CCDC 252684: Experimental Crystal Structure Determination. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
PubChem. (n.d.). 2-phenyl-N-propylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2439982: Experimental Crystal Structure Determination. Retrieved from [Link]
-
The University of Manchester. (n.d.). CCDC 679032: Experimental Crystal Structure Determination. Retrieved from [Link]
-
NIST. (n.d.). Phenylacetamide, N-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2-phenyl-N-propylacetamide. Retrieved from [Link]
-
SIELC Technologies. (2018). Acetamide, N-ethyl-N-phenyl-. Retrieved from [Link]
-
NIST. (n.d.). N-(n-Propyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-methylpropyl)-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N-Phenyl-N-propylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
